N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline
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Overview
Description
N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C14H11F3N2 and a molecular weight of 264.25 g/mol This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline typically involves the reaction of 3-pyridinecarboxaldehyde with 2-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridinecarboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activities. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Structurally diverse pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals.
Trifluoromethyl Ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Uniqueness
N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline is unique due to the presence of both a pyridine ring and a trifluoromethyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
CAS No. |
133671-37-1 |
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Molecular Formula |
C14H11F3N2 |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
1-pyridin-3-yl-N-[2-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C14H11F3N2/c1-10(11-5-4-8-18-9-11)19-13-7-3-2-6-12(13)14(15,16)17/h2-9H,1H3 |
InChI Key |
VKCGDPJHQHRGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(F)(F)F)C2=CN=CC=C2 |
Origin of Product |
United States |
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